

A Comprehensive Technical Guide to 2,4-Diaminotoluene

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Compound of Interest

Compound Name: 2,4-Diaminotoluene

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of **2,4-Diaminotoluene** (2,4-DAT), a significant chemical intermediate. It covers its fundamental chemical identity, physical and chemical properties, synthesis protocols, primary applications, and critical toxicological data. The information is structured to serve as a vital resource for professionals in research and development.

Chemical Identification

2,4-Diaminotoluene is an aromatic organic compound.^[1] It is one of six isomers of diaminotoluene.^{[1][2]}

Identifier	Value
IUPAC Name	4-methylbenzene-1,3-diamine ^{[1][3][4]}
CAS Number	95-80-7 ^{[1][3][4][5]}
Chemical Formula	C ₇ H ₁₀ N ₂ ^{[1][3][4][6]}
Molecular Weight	122.17 g/mol ^{[1][4][6][7]}
Synonyms	2,4-Toluediamine (2,4-TDA), m-Tolylenediamine, Toluene-2,4-diamine ^{[1][2][6][8]}

Physicochemical Properties

2,4-DAT is a colorless to brown crystalline solid.[2][7][9] It tends to darken upon exposure to air and storage.[7] It is soluble in water, alcohol, and ether.[2]

Property	Value	Reference
Appearance	White to gray to brown powder or crystals.[6][7]	[6][7]
Melting Point	97 to 99 °C (207 to 210 °F)	[1]
Boiling Point	283 to 285 °C (541 to 545 °F)	[1][10]
Density	1.26 g/cm ³ (at 20°C)	[9][11]
Vapor Pressure	0.017 hPa (at 25 °C)	[9]
Water Solubility	3.5 g/100ml (at 20 °C)	[7][11]
Log P (Octanol/Water)	0.35	[11]

Synthesis Protocols

The primary industrial and laboratory methods for synthesizing **2,4-Diaminotoluene** involve the reduction of 2,4-dinitrotoluene.

Industrial Synthesis: Catalytic Hydrogenation

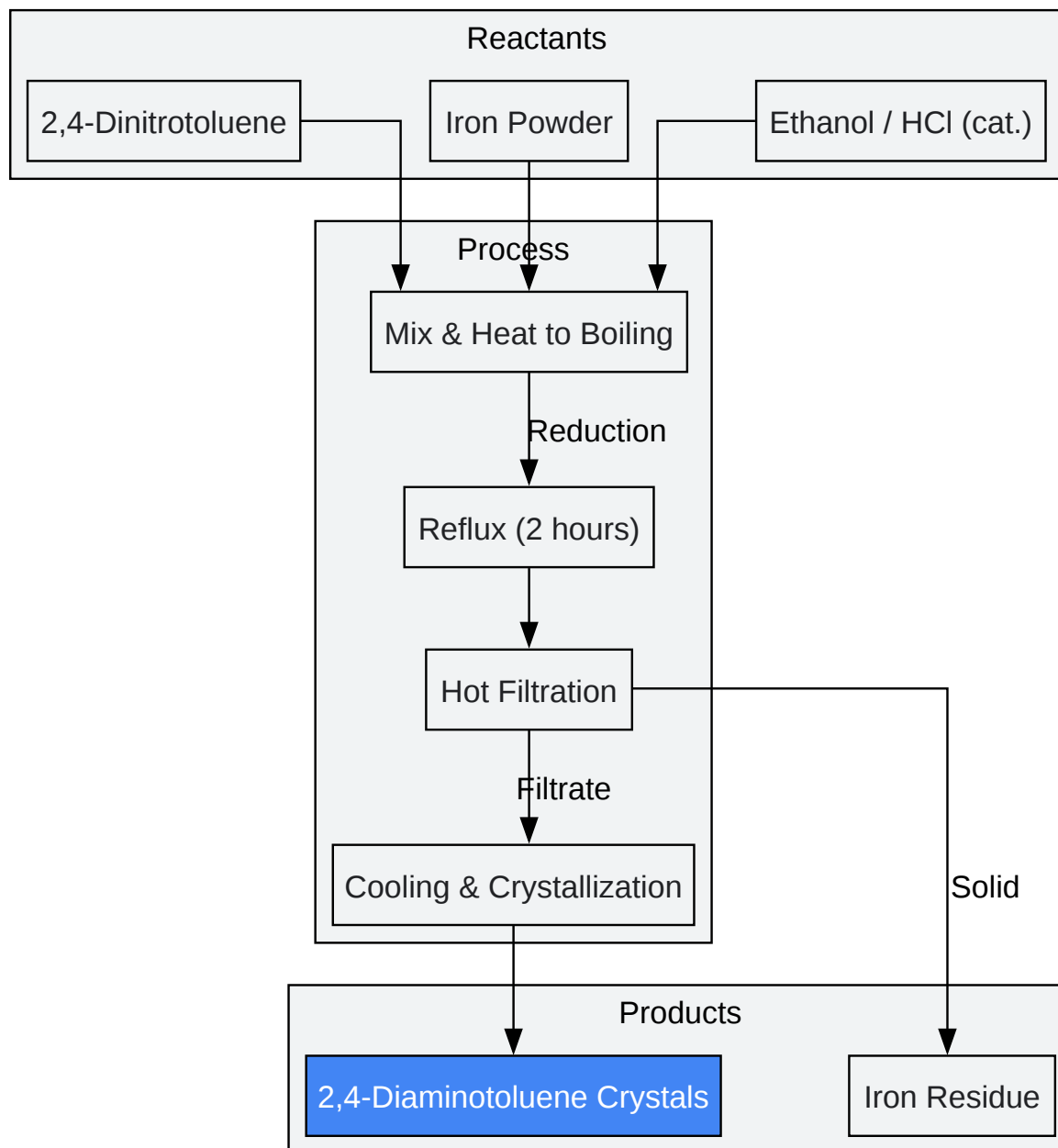
The most common industrial method is the hydrogenation of 2,4-dinitrotoluene.

- Reactants: 2,4-dinitrotoluene, Hydrogen gas (H₂).
- Catalyst: Nickel catalyst, often Raney nickel.[1][2] Recently, ferrite-supported palladium catalysts (e.g., Pd/NiFe₂O₄) have been shown to be highly efficient.[12]
- Procedure: The reaction involves treating 2,4-dinitrotoluene with hydrogen gas in the presence of the nickel catalyst. This process reduces both nitro groups to amino groups. Commercial samples produced this way may contain up to 20% of the 2,6-isomer.[1][2]

Laboratory Synthesis: Reduction with Iron

A common laboratory-scale method involves the reduction of 2,4-dinitrotoluene using iron powder in an acidic medium.[\[1\]](#)[\[13\]](#)

- Reactants: 2,4-dinitrotoluene (0.25 mole), iron powder (1.5 moles), 50% ethyl alcohol, concentrated hydrochloric acid.[\[13\]](#)
- Apparatus: 500-cc three-necked flask, reflux condenser, mechanical stirrer.[\[13\]](#)
- Methodology:
 - Place 45.5 g (0.25 mole) of 2,4-dinitrotoluene, 85 g (1.5 moles) of iron powder, and 100 cc of 50% ethyl alcohol into the flask.[\[13\]](#)
 - Heat the mixture to boiling on a water bath and start the stirrer.[\[13\]](#)
 - Slowly add a solution of 5.2 cc (0.06 mole) of concentrated hydrochloric acid in 25 cc of 50% ethyl alcohol.[\[13\]](#) The reaction temperature should be maintained below 80°C.[\[10\]](#)
 - After the acid addition is complete, reflux the mixture for an additional two hours.[\[13\]](#)
 - While the solution is still hot, filter to remove the iron residue. Wash the flask and the iron residue with two 50-cc portions of 95% ethyl alcohol.[\[13\]](#)
 - Combine the filtrates and allow them to cool. The **2,4-diaminotoluene** will crystallize as fine white needles.[\[10\]](#)
 - Filter the crystals. The filtrate can be concentrated to yield a second crop of crystals.[\[10\]](#)



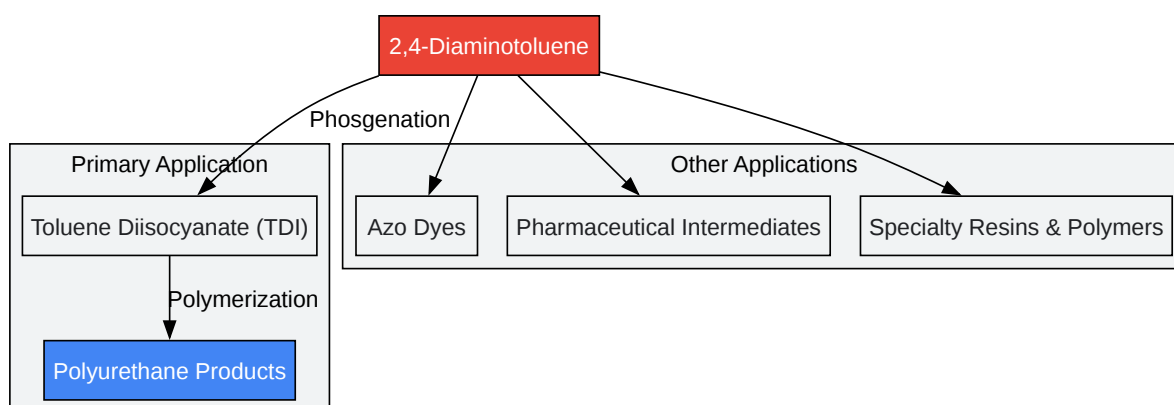
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Caption: Laboratory synthesis workflow for **2,4-Diaminotoluene**.

Applications in Research and Development

2,4-Diaminotoluene is primarily used as a chemical intermediate in the synthesis of other compounds.

- **Polyurethane Production:** Its main application is as a precursor to Toluene Diisocyanate (TDI), a key monomer for producing polyurethane foams, elastomers, and coatings.[1][2][6][9]
- **Dye Synthesis:** It is used to produce azo dyes for textiles, leather, and biological stains.[2][6] For instance, its reaction with benzenediazonium chloride yields the cationic azo dye Basic Orange 1.[1]
- **Pharmaceutical Research:** 2,4-DAT serves as a building block in the synthesis of various pharmaceutical compounds, including some anti-cancer drugs.[6]
- **Other Industrial Uses:** It is also used in the preparation of impact-resistant resins, antioxidants, hydraulic fluids, and fungicide stabilizers.[7][9]



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Caption: Major applications of **2,4-Diaminotoluene** as a chemical intermediate.

Toxicology and Safety

2,4-Diaminotoluene is classified as a hazardous substance with significant health risks. It is crucial for researchers and laboratory personnel to handle this chemical with extreme caution.

Carcinogenicity

Multiple agencies have classified 2,4-DAT based on extensive animal studies.

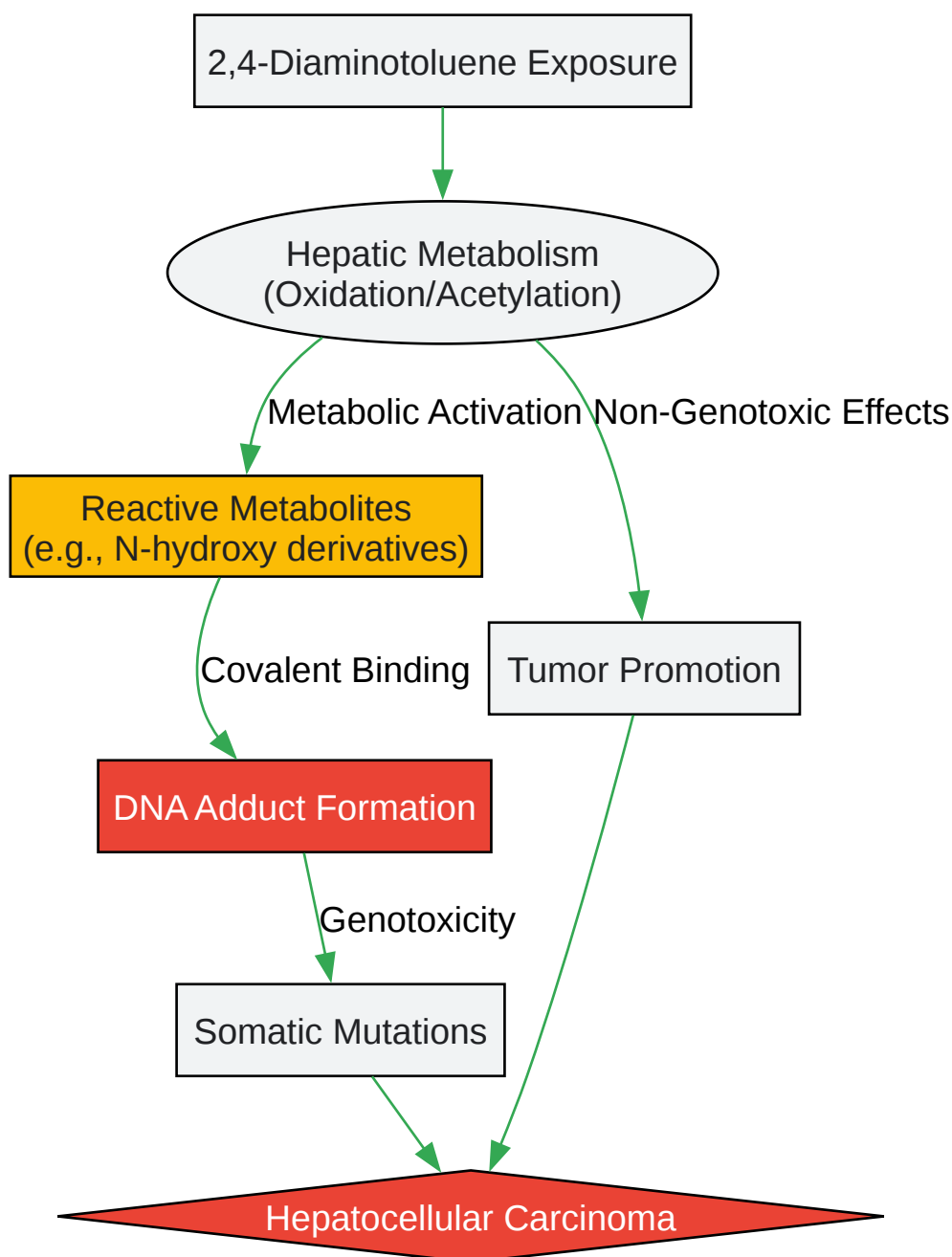
- IARC Classification: Group 2B, "possibly carcinogenic to humans."[\[5\]](#)[\[14\]](#)
- NTP Classification: "Reasonably anticipated to be a human carcinogen."[\[5\]](#)[\[15\]](#)
- EPA Classification: Probable human carcinogen.[\[5\]](#)

Studies in experimental animals have shown that dietary administration of 2,4-DAT causes liver cancer in female mice and increases liver tumors in rats of both sexes.[\[15\]](#) It also caused mammary-gland tumors in female rats.[\[15\]](#)

Genotoxicity and Mechanism of Action

2,4-Diaminotoluene is considered genotoxic.[\[14\]](#) Its carcinogenicity is linked to its metabolic activation in the liver, leading to the formation of DNA adducts.

- Experimental Evidence: In a study using F-344 rats, 2,4-DAT was found to induce approximately 6,500 times more DNA adducts in the liver than its non-carcinogenic isomer, 2,6-diaminotoluene.[\[16\]](#) It also significantly promoted the growth of preneoplastic foci in diethylnitrosamine-initiated hepatocytes.[\[16\]](#) This suggests a mechanism involving both genotoxic (DNA damage) and non-genotoxic (tumor promotion) activities.[\[16\]](#)



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Caption: Postulated mechanism of **2,4-Diaminotoluene** carcinogenicity.

Acute and Chronic Toxicity

Exposure to 2,4-DAT can cause a range of adverse health effects. It can be absorbed through the skin and by inhalation.[17]

Exposure Type	Effects	Reference
Acute Oral Toxicity (Rats)	LD ₅₀ : 73 mg/kg (female), 136 mg/kg (male). High acute toxicity.	[14]
Acute Dermal Toxicity (Rats)	LD ₅₀ : 1200 mg/kg. Moderate acute toxicity.	[14]
Acute Human Exposure	Severe skin and eye irritation, potential for permanent blindness, respiratory issues, methemoglobinemia (leading to cyanosis, headache, dizziness), convulsions, and coma.[7][9][17]	[7][9][17]
Chronic/Repeated Exposure	May cause skin sensitization, damage to the liver and kidneys, and affect the nervous system. Suspected of damaging fertility.[8][11][17]	[8][11][17]

Conclusion

2,4-Diaminotoluene is a chemical of significant industrial importance, particularly in the polyurethane industry. However, its utility is matched by its considerable toxicity, including probable human carcinogenicity driven by genotoxic and tumor-promoting mechanisms. Professionals working with this compound must adhere to strict safety protocols, including minimizing exposure through engineering controls and appropriate personal protective equipment. A thorough understanding of its chemical properties, synthesis pathways, and toxicological profile is essential for its safe handling and for the development of safer alternatives.

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